3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine
Description
Properties
IUPAC Name |
6-(3-nitrophenyl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O2/c23-22(24)13-5-1-3-11(9-13)14-6-7-15-18-19-16(21(15)20-14)12-4-2-8-17-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOIMLZHYAMVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is studied for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical properties of 3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine with related compounds:
Key Observations :
- The nitro group in the target compound increases molecular weight and polarity compared to chloro or fluoro substituents.
- LogP values suggest moderate lipophilicity, suitable for membrane permeability in drug candidates.
Triazolopyridazines in Kinase Inhibition
Triazolopyridazines are prominent in kinase inhibitor development. For example:
- PF-4254644: A c-Met inhibitor with sub-nanomolar potency, demonstrating the scaffold’s adaptability for selective target engagement .
- 6-(4-Bromophenyl)-3-((pyridin-4-ylmethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazine (10e) : Exhibited c-Met inhibition (IC₅₀ = 8.2 nM) with favorable pharmacokinetics .
The target compound’s nitro group may enhance hydrogen bonding with kinase active sites, though metabolic susceptibility (common in nitroaromatics) could limit bioavailability .
Antimicrobial and Anticancer Potential
Triazolopyridines (e.g., [1,2,4]triazolo[4,3-a]pyridines) show antibacterial and antiproliferative activity, but triazolopyridazines are less studied in this context. The nitro group’s electron-withdrawing nature may reduce metabolic stability compared to halogenated analogues .
Biological Activity
The compound 3-[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a member of the triazolopyridazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 402.36 g/mol
- CAS Number : 891121-31-6
Triazole derivatives like this compound interact with various biological targets, including enzymes and receptors. They exhibit activities such as:
- Anticancer Properties : Triazole derivatives have shown potential in inhibiting cancer cell proliferation through various pathways.
- Antimicrobial Activity : These compounds often demonstrate efficacy against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : The modulation of inflammatory pathways is another critical area of activity.
Anticancer Activity
Research indicates that triazolo derivatives can inhibit cancer cell lines effectively. For instance, studies have shown that similar compounds exhibit IC values in the low micromolar range against various cancer types.
| Compound | Cancer Type | IC (µM) |
|---|---|---|
| Triazole A | Breast Cancer | 5.2 |
| Triazole B | Lung Cancer | 4.8 |
| Triazole C | Colon Cancer | 6.1 |
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Studies
Several studies have evaluated the biological activity of triazolo derivatives similar to this compound.
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
